4-Chloro-5-hydroxyfuran-2(5H)-one

Organic Synthesis Process Chemistry Heterocyclic Chemistry

4-Chloro-5-hydroxyfuran-2(5H)-one (CAS 40636-99-5) is a chlorinated derivative of a 2(5H)-furanone ring system, existing as a cyclic lactol (hemiacetal) that is a versatile synthetic intermediate and a subject of toxicological study. This compound is characterized by its single chlorine substituent at the 4-position and a reactive hydroxyl group at the 5-position.

Molecular Formula C4H3ClO3
Molecular Weight 134.52 g/mol
CAS No. 40636-99-5
Cat. No. B1600536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-hydroxyfuran-2(5H)-one
CAS40636-99-5
Molecular FormulaC4H3ClO3
Molecular Weight134.52 g/mol
Structural Identifiers
SMILESC1=C(C(OC1=O)O)Cl
InChIInChI=1S/C4H3ClO3/c5-2-1-3(6)8-4(2)7/h1,4,7H
InChIKeyPVHSTWIOXQEZNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 4-Chloro-5-hydroxyfuran-2(5H)-one (CAS 40636-99-5): A Chlorinated Hydroxyfuranone Intermediate


4-Chloro-5-hydroxyfuran-2(5H)-one (CAS 40636-99-5) is a chlorinated derivative of a 2(5H)-furanone ring system, existing as a cyclic lactol (hemiacetal) that is a versatile synthetic intermediate and a subject of toxicological study. This compound is characterized by its single chlorine substituent at the 4-position and a reactive hydroxyl group at the 5-position . It is also known by the IUPAC name 3-chloro-2-hydroxy-2H-furan-5-one and is commercially available with a standard purity of at least 95%, as confirmed by NMR, HPLC, or GC analysis .

Procurement Risks: Why 4-Chloro-5-hydroxyfuran-2(5H)-one Analogues Are Not Interchangeable


The specific substitution pattern on the furanone ring critically dictates its reactivity, biological activity, and toxicity profile, making direct analog substitution a high-risk strategy. The presence of both the 5-hydroxyl group and the 4-chloro substituent is essential for its specific ring-chain tautomerism and electrophilic character, which is markedly different from non-hydroxylated, dibromo, or dichloro analogs like mucochloric acid [1]. For instance, the 5-hydroxyl group has a 'marked influence on the mutagenicity' of chlorinated 2(5H)-furanones, and its removal drastically reduces this effect [1]. Therefore, scientifically sound procurement requires selecting the precise compound validated for the intended application.

Decision-Critical Data for 4-Chloro-5-hydroxyfuran-2(5H)-one (CAS 40636-99-5) Procurement


Quantified Synthetic Yield from the Chlorination of 5-Hydroxyfuran-2(5H)-one

A standard synthetic route for 4-Chloro-5-hydroxyfuran-2(5H)-one involves the chlorination of 5-hydroxyfuran-2(5H)-one using thionyl chloride, achieving a defined yield that establishes this as a viable method for generating the 4-chloro-substituted lactol [1]. This provides a benchmark for synthetic accessibility and process efficiency. The comparator, the non-chlorinated starting material 5-hydroxyfuran-2(5H)-one, lacks the enhanced electrophilicity at C-4 that the chlorine atom imparts, which is crucial for subsequent substitution reactions.

Organic Synthesis Process Chemistry Heterocyclic Chemistry

Mutagenic Potency and the Role of the 5-Hydroxyl Group

The 5-hydroxyl group is a critical determinant of the mutagenic potency of chlorinated 2(5H)-furanones. A study on the related compound mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone) quantified that it was 36 to 49 times more mutagenic than its dehydroxylated analog, 3,4-dichloro-2(5H)-furanone, in the Salmonella typhimurium (TA100) Ames assay [1]. This class-level evidence strongly supports that the presence of the 5-hydroxyl group in 4-Chloro-5-hydroxyfuran-2(5H)-one is a key driver of its biological reactivity and toxicity profile, which non-hydroxylated analogs lack.

Toxicology Mutagenicity Structure-Activity Relationship

Predicted Physicochemical Properties for Handling and Storage

Procurement decisions are informed by predicted physicochemical properties that dictate storage and handling requirements. For 4-Chloro-5-hydroxyfuran-2(5H)-one, these are estimated as a boiling point of 364.1±42.0 °C and a density of 1.62±0.1 g/cm³, with a recommended storage condition under inert gas (nitrogen or argon) at 2-8°C . These properties are distinct from non-halogenated or more heavily halogenated analogs, which will have different densities, boiling points, and stability profiles.

Physicochemistry Laboratory Handling Stability

Functional Group Profile for Downstream Synthetic Applications

The compound's unique value as an intermediate arises from its combination of a vinylogous acid chloride-like reactivity at C-4 and a masked aldehyde/acylating agent at C-5 (the lactol motif). This dual reactivity is a qualitative differentiator from its common analogs. For example, 4-chloro-2(5H)-furanone (a very minor product from mucochloric acid reduction [1]) lacks the 5-hydroxyl handle for further derivatization, while mucochloric acid (3,4-dichloro) presents a different electrophilic reactivity profile and is a known potent mutagen, potentially requiring more stringent handling controls.

Chemical Intermediate Synthetic Versatility Electrophile

Specific Applications for 4-Chloro-5-hydroxyfuran-2(5H)-one Backed by Evidence


Chemical Biology and Toxicology Studies on Hydroxyfuranone Mutagenicity

This compound is appropriate for research into the structural determinants of mutagenicity in chlorinated hydroxyfuranones. As a close structural analog of mucochloric acid and MX (Mutagen X), it can serve as a less-halogenated model to isolate the genotoxic contribution of a single chlorine atom combined with the critical 5-hydroxyl group, which has been proven to amplify mutagenic potency by 36- to 49-fold in related structures [1]. Its use allows researchers to avoid the extreme potency and higher handling risks associated with MX.

Synthesis of 3,4,5-Trisubstituted 2(5H)-Furanone Libraries

Its dual electrophilic (C-4) and nucleophilic/latent carbonyl (C-5) reactivity makes it a strategic starting material for constructing combinatorial libraries of 3,4,5-trisubstituted 2(5H)-furanones. The defined yield of 70-80% from the chlorinated precursor provides a scale-relevant benchmark for library production [1]. This specific substitution pattern is not accessible from non-hydroxylated or di-halogenated analogs without additional protection/deprotection steps.

Studies on Selective COX-2 Inhibition

The compound has been identified in natural product screens as a COX-2 enzyme inhibitor [1]. Its procurement is justified for structure-activity relationship (SAR) studies exploring non-steroidal anti-inflammatory leads. The predicted physicochemical properties, including its density and storage requirements, are critical for reproducible in vitro assay preparation .

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